molecular formula C15H13N3O2 B13878967 Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate

Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate

Cat. No.: B13878967
M. Wt: 267.28 g/mol
InChI Key: MAENOHQPFMHSRQ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a pyridine ring and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a pyridine boronic acid derivative and a halogenated benzimidazole intermediate.

    Esterification: The carboxylate ester group can be introduced by esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the nitro group (if present) on the benzimidazole ring, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the benzimidazole or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of amino-substituted benzimidazoles.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer, inflammation, and infectious diseases.

    Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate depends on its specific application:

    In medicinal chemistry: The compound may inhibit specific enzymes or receptors by binding to their active sites, thereby blocking their activity. This can lead to the suppression of disease-related pathways.

    In materials science: The compound’s electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

    Benzimidazole: The parent compound, which lacks the pyridine ring and carboxylate ester group.

    Methyl 2-pyridin-4-ylbenzimidazole-4-carboxylate: Similar structure but without the methyl group on the pyridine ring.

    3-methyl-2-pyridin-4-ylbenzimidazole: Lacks the carboxylate ester group.

Uniqueness: Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate is unique due to the combination of its functional groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate

InChI

InChI=1S/C15H13N3O2/c1-18-13-11(15(19)20-2)4-3-5-12(13)17-14(18)10-6-8-16-9-7-10/h3-9H,1-2H3

InChI Key

MAENOHQPFMHSRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N=C1C3=CC=NC=C3)C(=O)OC

Origin of Product

United States

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